molecular formula C8H18N4O2 B1464503 (2-Azidoethyl)bis(2-methoxyethyl)amine CAS No. 1247189-34-9

(2-Azidoethyl)bis(2-methoxyethyl)amine

Cat. No.: B1464503
CAS No.: 1247189-34-9
M. Wt: 202.25 g/mol
InChI Key: QEFWGUBOFXEXSJ-UHFFFAOYSA-N
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Description

(2-Azidoethyl)bis(2-methoxyethyl)amine is an organic compound with the molecular formula C8H18N4O2 It is a derivative of bis(2-methoxyethyl)amine, where one of the ethyl groups is substituted with an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azidoethyl)bis(2-methoxyethyl)amine typically involves the reaction of bis(2-methoxyethyl)amine with an azido reagent. One common method is the nucleophilic substitution reaction where bis(2-methoxyethyl)amine reacts with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Azidoethyl)bis(2-methoxyethyl)amine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.

    Reduction: Hydrogen gas (H2), palladium catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products

    Substitution: Formation of new azido-substituted compounds.

    Reduction: Conversion to (2-aminoethyl)bis(2-methoxyethyl)amine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(2-Azidoethyl)bis(2-methoxyethyl)amine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the preparation of functionalized polymers and materials with specific properties.

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

    Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of (2-Azidoethyl)bis(2-methoxyethyl)amine depends on the specific reaction it undergoes. For example:

    In cycloaddition reactions: , the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.

    In reduction reactions: , the azido group is reduced to an amine group, typically involving the transfer of hydrogen atoms facilitated by a catalyst.

Comparison with Similar Compounds

(2-Azidoethyl)bis(2-methoxyethyl)amine can be compared with other azido-substituted amines and bis(2-methoxyethyl)amine derivatives:

    Bis(2-methoxyethyl)amine: Lacks the azido group, making it less reactive in certain cycloaddition reactions.

    (2-Azidoethyl)amine: Contains only one methoxyethyl group, resulting in different reactivity and applications.

    (2-Azidoethyl)methylamine: Similar structure but with a methyl group instead of a methoxyethyl group, affecting its solubility and reactivity.

Properties

IUPAC Name

2-azido-N,N-bis(2-methoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-13-7-5-12(6-8-14-2)4-3-10-11-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFWGUBOFXEXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN=[N+]=[N-])CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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